TG100-115

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

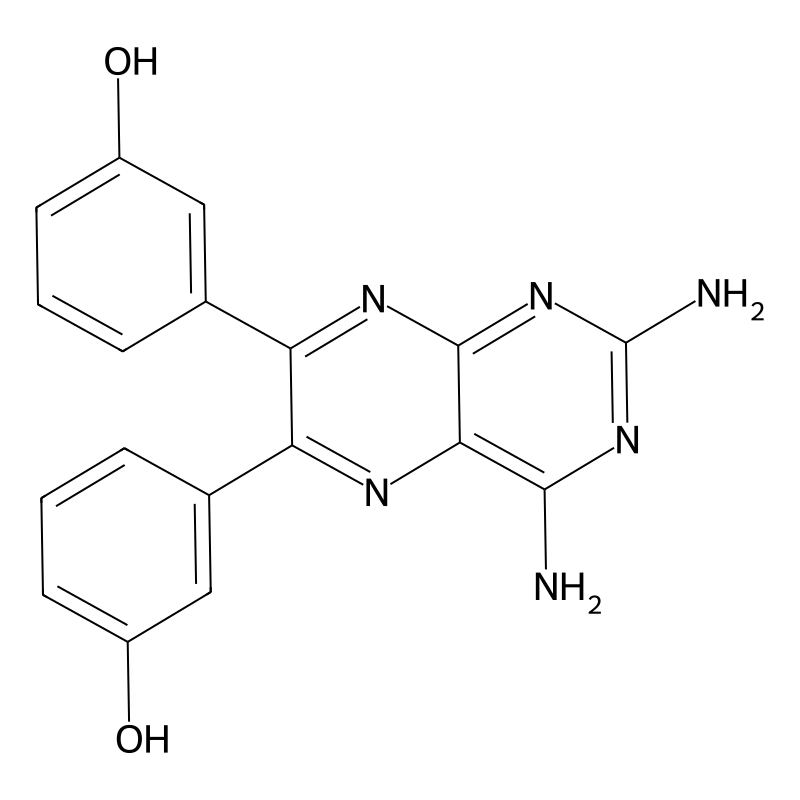

TG100-115 is a highly selective, small-molecule dual inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ) and delta (PI3Kδ), while also serving as a rare, direct inhibitor of the transient receptor potential melastatin 6 and 7 (TRPM6/7) α-kinase domains [1]. In procurement and material selection, this compound is prioritized over generic kinase inhibitors due to its specific structural rotational constraints, which grant it >14,000-fold selectivity for PI3Kγ over PI3Kα. This precise selectivity profile allows the compound to suppress immune-driven edema and leukocyte infiltration without disrupting essential PI3Kα/β-mediated tissue repair processes. Furthermore, its validated processability into both intravenous and aerosolized formulations makes it a highly adaptable precursor for in vivo cardiovascular and respiratory disease models [2].

References

- [1] Doukas J, et al. Phosphoinositide 3-kinase γ/δ inhibition limits infarct size after myocardial ischemia/reperfusion injury. Proc Natl Acad Sci U S A. 2006;103(52):19866-19871.

- [2] Doukas J, et al. Aerosolized phosphoinositide 3-kinase gamma/delta inhibitor TG100-115 [3-[2,4-diamino-6-(3-hydroxyphenyl)pteridin-7-yl]phenol] as a therapeutic candidate for asthma and chronic obstructive pulmonary disease. J Pharmacol Exp Ther. 2009;328(3):758-765.

Substituting TG100-115 with generic pan-PI3K inhibitors, such as Wortmannin or LY294002, fundamentally compromises in vivo procurement objectives due to their indiscriminate blockade of PI3Kα and PI3Kβ[1]. This lack of selectivity halts essential tissue repair processes, such as endothelial cell mitogenesis, confounding the results of ischemia/reperfusion recovery models. Furthermore, attempting to replace TG100-115 with standard TRPM7 channel blockers (e.g., NS8593) fails in mechanotransduction assays, because these alternatives only block divalent cation influx through the channel pore and cannot directly inhibit the fused α-kinase domain responsible for downstream cytoskeletal signaling[2]. Consequently, TG100-115 is strictly required when the experimental design demands isolated suppression of PI3Kγ/δ-mediated inflammation or direct TRPM6/7 kinase inactivation without off-target toxicity.

References

- [1] Doukas J, et al. Phosphoinositide 3-kinase γ/δ inhibition limits infarct size after myocardial ischemia/reperfusion injury. Proc Natl Acad Sci U S A. 2006;103(52):19866-19871.

- [2] Song C, et al. Identification of TG100-115 as a new and potent TRPM7 kinase inhibitor, which suppresses breast cancer cell migration and invasion. Biochim Biophys Acta Gen Subj. 2017;1861(4):947-957.

Isoform-Selective Dual PI3Kγ/δ Inhibition vs. Pan-PI3K Blockade

TG100-115 demonstrates potent dual inhibition of PI3Kγ (IC50 = 83 nM) and PI3Kδ (IC50 = 235 nM) while maintaining >10-fold selectivity over PI3Kα (IC50 = 1.2 µM) and PI3Kβ (IC50 = 1.3 µM). In contrast, legacy pan-PI3K inhibitors like Wortmannin indiscriminately block all class I isoforms (IC50 = 55–147 nM), and LY294002 shows weak, non-selective activity (PI3Kδ/β IC50 ~561/858 nM)[1]. This strict selectivity ensures that TG100-115 suppresses inflammatory cell recruitment without disrupting PI3Kα/β-dependent endothelial cell mitogenesis.

| Evidence Dimension | Kinase Inhibitory Potency (IC50) |

| Target Compound Data | PI3Kγ: 83 nM; PI3Kδ: 235 nM; PI3Kα/β: >1.2 µM |

| Comparator Or Baseline | Wortmannin: 55–147 nM across all Class I isoforms |

| Quantified Difference | >14,000-fold selectivity for PI3Kγ over PI3Kα (based on structural rotational constraints) |

| Conditions | In vitro recombinant human PI3K kinase assay (ATP consumption/luminescence) |

Procuring TG100-115 allows researchers to isolate immune-driven pathology in vivo without the confounding toxicity and impaired tissue healing caused by pan-PI3K inhibitors.

Extended Therapeutic Window in Ischemia/Reperfusion Models

In rigorous rodent and porcine models of myocardial infarction, intravenous administration of TG100-115 (0.5 mg/kg) significantly limits tissue damage even when delivered well after the ischemic event. Compared to vehicle controls, TG100-115 reduces infarct size by approximately 40% when administered up to 3 hours post-reperfusion [1]. Standard anti-ischemic agents or pre-treatment protocols fail to offer this post-reperfusion utility, making TG100-115 highly valuable for modeling realistic clinical intervention timeframes.

| Evidence Dimension | Infarct Size Reduction |

| Target Compound Data | ~40% reduction in infarct size |

| Comparator Or Baseline | Vehicle-treated ischemic control |

| Quantified Difference | 35-40% decrease in overall infarct area and 37% increase in viable tissue within the ischemic zone |

| Conditions | In vivo porcine and rodent MI models; single IV bolus 0.5 mg/kg delivered 30-180 minutes post-reperfusion |

This extended in vivo efficacy window justifies the selection of TG100-115 for cardiovascular studies requiring post-injury therapeutic intervention.

Aerosolization Suitability for Localized Pulmonary Delivery

TG100-115 possesses physicochemical properties that allow for effective aerosolized delivery, a critical requirement for localized respiratory models. In murine asthma and COPD models, nose-only inhalation of aerosolized TG100-115 yielded high pulmonary drug concentrations with minimal systemic exposure, reducing airway hyper-responsiveness by ~50% and overcoming steroid-resistant pulmonary inflammation [1]. This localized processability contrasts with many systemic PI3K inhibitors that suffer from poor solubility or require systemic dosing that triggers off-target immunosuppression.

| Evidence Dimension | Airway Hyper-responsiveness (AHR) Reduction |

| Target Compound Data | ~50% reduction in AHR via aerosol delivery |

| Comparator Or Baseline | Steroid-resistant smoke-induced COPD baseline |

| Quantified Difference | Significant reduction in pulmonary eosinophilia and mucin accumulation without systemic toxicity |

| Conditions | In vivo murine asthma/COPD models (OVA-sensitized or smoke-exposed); aerosolized nose-only inhalation |

Buyers conducting respiratory research should prioritize TG100-115 for its proven compatibility with aerosolized delivery systems, ensuring high local efficacy with low systemic burden.

Pharmacological Isolation of TRPM6/7 Kinase vs. Channel Activity

Beyond PI3K, TG100-115 is one of the only available small molecules capable of directly inhibiting the fused α-kinase domain of TRPM6 (IC50 = 8 nM) and TRPM7 (IC50 = 1.07–2.0 µM) [1]. Common TRPM7 modulators, such as NS8593 (IC50 = 1.6 µM), strictly block the ion channel pore in an Mg2+-dependent manner but do not directly affect the kinase activity. Using TG100-115 allows researchers to decouple the kinase-dependent signaling (e.g., breast cancer cell migration and myosin IIA phosphorylation) from the divalent cation influx mediated by the channel pore.

| Evidence Dimension | Target Domain Specificity |

| Target Compound Data | Inhibits TRPM6/7 α-kinase domain (IC50 = 8 nM / 1.07 µM) |

| Comparator Or Baseline | NS8593 (TRPM7 channel pore blocker) |

| Quantified Difference | TG100-115 inactivates the kinase domain directly, whereas NS8593 only suppresses cation currents without direct kinase inhibition |

| Conditions | In vitro biochemical kinase assays and living cell models |

For electrophysiology and mechanotransduction studies, TG100-115 is an essential procurement choice to specifically interrogate the α-kinase function of TRPM channels without merely blocking ion flux.

Post-Reperfusion Cardiovascular Ischemia Models

Due to its proven ability to reduce infarct size by ~40% when administered up to 3 hours post-reperfusion, TG100-115 is the preferred pharmacological agent for modeling clinically realistic interventions in myocardial infarction. Its use ensures that PI3Kγ/δ-driven leukocyte infiltration is blocked without impairing PI3Kα/β-dependent endothelial tissue repair [1].

Inhalation-Based Respiratory Disease Research

TG100-115 is highly suited for formulation as an aerosol, making it a primary choice for localized delivery in murine models of asthma and COPD. Procurement for respiratory studies benefits from its ability to achieve high pulmonary concentrations and reduce airway hyper-responsiveness by ~50% while minimizing systemic immunosuppressive toxicity [2].

Decoupling TRPM7 Kinase vs. Channel Function

In cellular assays investigating breast cancer migration or mechanotransduction, TG100-115 serves as a critical chemical probe to isolate the function of the TRPM7 α-kinase domain. Unlike standard pore blockers, it directly inhibits the kinase activity (IC50 = 1.07–2.0 µM), allowing researchers to differentiate kinase-dependent myosin IIA phosphorylation from channel-dependent magnesium and calcium influx [3].

References

- [1] Doukas J, et al. Phosphoinositide 3-kinase γ/δ inhibition limits infarct size after myocardial ischemia/reperfusion injury. Proc Natl Acad Sci U S A. 2006;103(52):19866-19871.

- [2] Doukas J, et al. Aerosolized phosphoinositide 3-kinase gamma/delta inhibitor TG100-115 [3-[2,4-diamino-6-(3-hydroxyphenyl)pteridin-7-yl]phenol] as a therapeutic candidate for asthma and chronic obstructive pulmonary disease. J Pharmacol Exp Ther. 2009;328(3):758-765.

- [3] Song C, et al. Identification of TG100-115 as a new and potent TRPM7 kinase inhibitor, which suppresses breast cancer cell migration and invasion. Biochim Biophys Acta Gen Subj. 2017;1861(4):947-957.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Other CAS

Wikipedia

Dates

2: Doukas J, Wrasidlo W, Noronha G, Dneprovskaia E, Hood J, Soll R. Isoform-selective PI3K inhibitors as novel therapeutics for the treatment of acute myocardial infarction. Biochem Soc Trans. 2007 Apr;35(Pt 2):204-6. PubMed PMID: 17371238.

3: Doukas J, Wrasidlo W, Noronha G, Dneprovskaia E, Fine R, Weis S, Hood J, Demaria A, Soll R, Cheresh D. Phosphoinositide 3-kinase gamma/delta inhibition limits infarct size after myocardial ischemia/reperfusion injury. Proc Natl Acad Sci U S A. 2006 Dec 26;103(52):19866-71. Epub 2006 Dec 15. PubMed PMID: 17172449; PubMed Central PMCID: PMC1702529.

Explore Compound Types